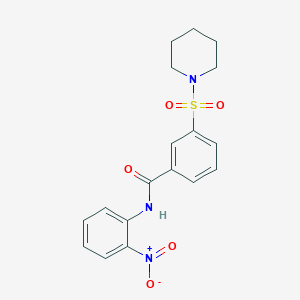

![molecular formula C18H19ClFNOS B4925449 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4925449.png)

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide, also known as CFTR corrector VX-809, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). It is a promising therapeutic agent that has shown great potential in preclinical and clinical studies.

Wirkmechanismus

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 works by binding to the defective 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide protein and helping it to fold correctly. This allows the protein to move to the cell surface and function properly. The corrector works by stabilizing the NBD1 domain of the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide protein, which is responsible for ATP binding and hydrolysis. This leads to improved trafficking of the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide protein to the cell surface and improved chloride transport.

Biochemical and Physiological Effects:

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 has been shown to improve lung function and reduce symptoms in CF patients. It has also been shown to improve the transport of chloride ions across the cell membrane, which is impaired in CF patients. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 has been shown to be effective in patients with the F508del mutation, which is the most common mutation in CF patients.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of data on its mechanism of action and efficacy. However, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 has some limitations for lab experiments. It is a complex molecule that may require specialized equipment and expertise for its synthesis and analysis.

Zukünftige Richtungen

There are several future directions for the development of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809. One direction is the development of combination therapies that target multiple aspects of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide dysfunction. Another direction is the development of more potent and selective 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide correctors that can be used in patients with other 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide mutations. Additionally, the use of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide correctors in other diseases that involve protein misfolding could be explored. Finally, the development of more efficient synthesis methods for 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 could lead to increased availability and lower costs.

Synthesemethoden

The synthesis of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 is a complex process that involves several steps. The first step is the synthesis of the intermediate compound, 2-[(2-chloro-6-fluorobenzyl)thio]acetic acid. This is achieved by reacting 2-chloro-6-fluorobenzyl chloride with thiourea in the presence of a base. The resulting intermediate is then reacted with 2-isopropylaniline to yield the final product, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809.

Wissenschaftliche Forschungsanwendungen

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 has been extensively studied in preclinical and clinical trials for the treatment of CF. It has been shown to improve the function of the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide protein, which is mutated in CF patients. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 works by binding to the defective 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide protein and helping it to fold correctly, which allows it to function properly. This leads to improved lung function and reduced symptoms in CF patients.

Eigenschaften

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(2-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFNOS/c1-12(2)13-6-3-4-9-17(13)21-18(22)11-23-10-14-15(19)7-5-8-16(14)20/h3-9,12H,10-11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZNIWPDPARGTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)CSCC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

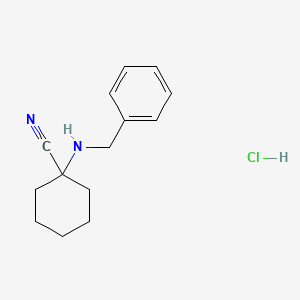

acetyl]amino}benzoate](/img/structure/B4925373.png)

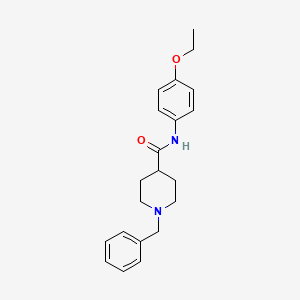

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-isopropylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4925375.png)

![diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B4925380.png)

![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4925384.png)

![N-ethyl-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4925394.png)

![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925418.png)

![dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)

![17-(4-acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4925434.png)

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4925443.png)

![2-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4925447.png)

![5-[2-(3-bromobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4925455.png)